2-Propyn-1-one, 1,1'-(1,2-phenylene)bis-
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Overview
Description
1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) is an organic compound with the molecular formula C12H6O2 It is characterized by the presence of two propynone groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) typically involves the reaction of 1,2-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis(prop-2-yn-1-one): Similar structure but with the propynone groups attached to the 1,4-positions of the phenylene ring.
1,1’-(1,3-Phenylene)bis(prop-2-yn-1-one): Similar structure but with the propynone groups attached to the 1,3-positions of the phenylene ring.
Uniqueness
The position of the propynone groups can affect the compound’s electronic properties and interactions with other molecules .
Properties
CAS No. |
54160-73-5 |
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Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(2-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h1-2,5-8H |
InChI Key |
QIBLQPVRHLYJBA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1C(=O)C#C |
Origin of Product |
United States |
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